molecular formula C12H10N4O2 B3832202 2-pyridinecarbaldehyde (3-nitrophenyl)hydrazone

2-pyridinecarbaldehyde (3-nitrophenyl)hydrazone

Cat. No.: B3832202
M. Wt: 242.23 g/mol
InChI Key: XLRLNBLJYGTOFR-NTEUORMPSA-N
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Description

2-Pyridinecarbaldehyde, also known as picolinaldehyde or pyridine-2-aldehyde, is a compound with the molecular formula C6H5NO . It is used in various chemical reactions, including the synthesis of chitosan-based bifunctionalized adsorbents . Hydrazones are a class of organic compounds characterized by the presence of a nitrogen-nitrogen double bond with a hydrogen atom attached to one of the nitrogen atoms. They are often used in the synthesis of various pharmaceuticals and other organic compounds .


Molecular Structure Analysis

The molecular structure of 2-pyridinecarbaldehyde has been studied extensively . It is characterized by a pyridine ring with an aldehyde group attached at the 2-position . The structure of the hydrazone component would depend on the specific hydrazine used.


Chemical Reactions Analysis

2-Pyridinecarbaldehyde can participate in various chemical reactions. For example, it can undergo an aldol addition reaction with pyruvate in the presence of a specific catalyst to form a complex organic compound . It can also react with thiosemicarbazide to form a ligand that can further complex with certain metal salts .


Physical and Chemical Properties Analysis

2-Pyridinecarboxaldehyde has a molecular weight of 107.11, a boiling point of 181 °C, and a density of 1.126 g/mL at 25 °C . Its refractive index is 1.536 .

Mechanism of Action

The mechanism of action of 2-pyridinecarbaldehyde and its derivatives would depend on the specific context, such as the type of reaction or the biological system in which they are used. For example, certain iron chelators based on pyridinecarbaldehyde hydrazones have been studied for their antiproliferative activity .

Safety and Hazards

2-Pyridinecarboxaldehyde is classified as acutely toxic, causing serious eye damage and skin irritation. It may also cause respiratory irritation .

Properties

IUPAC Name

3-nitro-N-[(E)-pyridin-2-ylmethylideneamino]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-16(18)12-6-3-5-10(8-12)15-14-9-11-4-1-2-7-13-11/h1-9,15H/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLRLNBLJYGTOFR-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C=NNC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-pyridinecarbaldehyde (3-nitrophenyl)hydrazone
Reactant of Route 2
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2-pyridinecarbaldehyde (3-nitrophenyl)hydrazone

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